4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Fluorine regiochemistry Structure-activity relationship Medicinal chemistry

4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922137-42-6; molecular formula C₁₉H₁₃FN₂O₄S; molecular weight 384.38 g/mol) is a synthetic small molecule belonging to the N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide chemotype. The compound features a tricyclic dibenzo[b,f][1,4]oxazepin-11(10H)-one core linked via a sulfonamide bridge at the 2-position to a 4-fluorophenyl ring.

Molecular Formula C19H13FN2O4S
Molecular Weight 384.38
CAS No. 922137-42-6
Cat. No. B2430147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS922137-42-6
Molecular FormulaC19H13FN2O4S
Molecular Weight384.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13FN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23)
InChIKeyIKFXHHZVISOXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922137-42-6): Structural Identity and Pharmacological Class


4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922137-42-6; molecular formula C₁₉H₁₃FN₂O₄S; molecular weight 384.38 g/mol) is a synthetic small molecule belonging to the N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide chemotype . The compound features a tricyclic dibenzo[b,f][1,4]oxazepin-11(10H)-one core linked via a sulfonamide bridge at the 2-position to a 4-fluorophenyl ring. This chemotype falls within the broader class of substituted dibenzoxazepines, which have been disclosed in patent literature as prostaglandin E₂ (PGE₂) receptor antagonists and analgesic agents [1]. Structurally, the compound is distinguished from close analogs by the presence and para-positioning of a single fluorine atom on the benzenesulfonamide aryl ring, with no additional substituents on either the oxazepine core or the pendant phenyl ring.

Why In-Class Substitution of 4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Is Scientifically Invalid


Within the N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide series, even minor structural perturbations—such as the position of a single fluorine atom or the addition of a methyl group—can profoundly alter pharmacological selectivity, target engagement, and physicochemical properties. Published SAR studies on related dibenzoxazepine chemotypes demonstrate that chlorine substitution pattern alone can toggle receptor selectivity between histamine H₁, H₄, and serotonin 5-HT₂A receptors, with pKᵢ differences exceeding 2 log units among regioisomers [1]. Similarly, within the dibenzoxazepine PGE₂ antagonist patent family, the nature and position of aryl substituents are critical determinants of both potency and therapeutic index [2]. The target compound's specific 4-fluoro substitution pattern on the benzenesulfonamide ring—without additional core substituents—represents a precise structural configuration whose pharmacological fingerprint cannot be assumed equivalent to its 3-fluoro regioisomer (CAS 922137-54-0), its 4-fluoro-2-methyl analog, or the unsubstituted parent compound. Generic substitution without confirmatory comparative data therefore risks invalidating experimental conclusions and confounds structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922137-42-6) Against Closest Analogs


Fluorine Regiochemistry: 4-Fluoro vs. 3-Fluoro Benzenesulfonamide Substitution and Its Impact on Electronic and Steric Properties

The target compound bears a fluorine atom at the para (4-) position of the benzenesulfonamide ring, whereas the closest regioisomeric analog (CAS 922137-54-0) carries fluorine at the meta (3-) position . In aromatic sulfonamide systems, the position of electron-withdrawing fluorine substituents differentially modulates the sulfonamide NH acidity (pKₐ), molecular dipole moment, and the conformational preferences of the sulfonamide linker—all of which directly influence target binding thermodynamics. In structurally related dibenzoxazepine series, positional isomerism of halogen substituents on the pendant aryl ring has been shown to produce potency differences exceeding 10-fold at aminergic GPCR targets, and the chlorine substitution pattern alone can toggle receptor subtype selectivity [1]. The 4-fluoro substitution imparts a linear molecular dipole aligned with the para-axis of the benzenesulfonamide ring (calculated dipole moment contribution distinct from the 3-fluoro isomer), which may differentially complement the electrostatic topology of PGE₂ receptor binding pockets or other target cavities.

Fluorine regiochemistry Structure-activity relationship Medicinal chemistry

Absence of Ortho-Substituent on Benzenesulfonamide: 4-Fluoro Mono-Substitution vs. 4-Fluoro-2-Methyl Disubstitution and Steric Implications

The target compound (CAS 922137-42-6) features a 4-fluorobenzenesulfonamide moiety with no substituent at the 2- (ortho) position. In contrast, the analog 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide carries an additional methyl group ortho to the sulfonamide linkage . The presence of an ortho-methyl substituent introduces significant steric hindrance that can restrict rotation around the S–N and S–C(aryl) bonds of the sulfonamide, altering both the conformational ensemble accessible to the molecule and its complementarity to target binding pockets. Ortho-substitution on arylsulfonamides is a well-established tactic in medicinal chemistry for modulating target selectivity and metabolic stability; however, it can also sterically impede key hydrogen-bonding interactions mediated by the sulfonamide NH. The target compound's unencumbered ortho position preserves full rotational freedom and hydrogen-bond donor accessibility of the sulfonamide NH, potentially enabling binding modes that are sterically inaccessible to the 4-fluoro-2-methyl analog.

Steric effects Ortho-substitution Ligand-receptor fit

Class-Level Pharmacological Differentiation: Dibenzoxazepine Benzenesulfonamides as PGE₂ Antagonist Scaffold vs. Classical Dibenzoxazepine GPCR Ligands

The N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide chemotype, to which the target compound belongs, is structurally and pharmacologically distinct from the classical 11-aminoalkyl-dibenzoxazepine series (e.g., loxapine, amoxapine) that target CNS aminergic GPCRs. Patent literature explicitly classifies compounds of Formula I—encompassing 2-substituted dibenzoxazepines with sulfonamide linkages—as PGE₂ antagonists and analgesic agents, representing a mechanistically differentiated application from the antipsychotic/antidepressant dibenzoxazepines [1]. The well-characterized dibenzoxazepine PGE₂ antagonist SC-19220 (8-chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid hydrazide derivative) demonstrates this divergent pharmacology, exhibiting EP₁ receptor antagonism with an IC₅₀ of 6.7 μM , in contrast to the dopamine D₂ and serotonin receptor profiles of CNS-active dibenzoxazepines. The target compound's sulfonamide-bridged architecture at the 2-position, combined with the 4-fluorophenyl motif, places it within this PGE₂-directed pharmacological space, providing a mechanistically distinct tool compound relative to dibenzoxazepines developed for neuropsychiatric indications.

Prostaglandin E2 antagonist Analgesic Dibenzoxazepine pharmacology

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Non-Fluorinated and Poly-Substituted Analogs

The single 4-fluoro substituent on the target compound modulates lipophilicity (cLogP) and hydrogen-bonding properties in a quantifiably distinct manner compared to non-fluorinated, poly-halogenated, or alkyl-substituted analogs. Fluorine substitution at the para position of an aromatic ring typically increases logP by approximately 0.2–0.4 units relative to the unsubstituted phenyl analog while simultaneously enhancing metabolic oxidative stability at the substituted position—a dual advantage not offered by methyl (–CH₃; ΔlogP ≈ +0.5 but metabolically labile) or chloro (–Cl; ΔlogP ≈ +0.7 but increased molecular weight and potential for CYP inhibition) substituents [1]. The unsubstituted parent compound N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (no halogen) lacks the electronic modulation and metabolic shielding conferred by fluorine . The target compound's single fluorine atom thus occupies a narrow and defined physicochemical space—balancing modest lipophilicity increase with metabolic stability enhancement—that is not replicated by hydrogen, methyl, chloro, or poly-fluorinated congeners.

Lipophilicity Drug-likeness Fluorine effects

Evidence-Backed Research and Procurement Scenarios for 4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922137-42-6)


Structure-Activity Relationship Studies of Fluorine Regiochemistry in PGE₂ Antagonist Scaffolds

The compound's distinct 4-fluoro substitution pattern on the benzenesulfonamide ring makes it an essential comparator for SAR studies investigating the effect of fluorine positional isomerism on PGE₂ receptor subtype selectivity and potency. When paired with its 3-fluoro regioisomer (CAS 922137-54-0) and the unsubstituted parent, researchers can systematically dissect how the spatial positioning of a single fluorine atom modulates target engagement within the dibenzoxazepine PGE₂ antagonist pharmacophore defined in US Patent 5,719,140 [1]. The well-characterized GPCR selectivity data from related dibenzoxazepine series demonstrate that halogen positional isomerism can produce pKᵢ shifts exceeding 2 log units, reinforcing the scientific necessity of testing each regioisomer individually rather than treating them as interchangeable [2].

Development of Selective Chemical Probes for Prostaglandin E₂ Receptor Subtype Deconvolution

The dibenzoxazepine benzenesulfonamide chemotype represented by the target compound has been patented as a PGE₂ antagonist scaffold [1], providing a structurally differentiated chemical starting point relative to classical EP receptor antagonists such as SC-19220 (EP₁-selective, IC₅₀ 6.7 μM ) and SC-51089 (EP₁-selective, Kᵢ 1.332 μM). The target compound's mono-4-fluoro substitution and unsubstituted oxazepine core represent a minimal pharmacophore configuration, making it an ideal baseline compound for chemical probe optimization campaigns aimed at improving EP receptor subtype selectivity or transitioning from the EP₁-selective profile of first-generation dibenzoxazepines toward multi-EP subtype or subtype-selective profiles.

Metabolic Stability Optimization Studies Leveraging Fluorine Electronic Effects

The 4-fluoro substituent on the target compound provides a well-precedented strategy for blocking cytochrome P450-mediated oxidative metabolism at the para position of the benzenesulfonamide ring while maintaining a modest lipophilicity profile (estimated cLogP contribution of +0.2 to +0.4 vs. hydrogen) [3]. This positions the compound as a reference standard for head-to-head microsomal or hepatocyte stability comparisons against the unsubstituted parent, 4-chloro, and 4-methyl analogs, enabling quantitative assessment of the fluorine-specific contribution to metabolic half-life without the confounding effects of larger or more lipophilic substituents.

Fragment-Based and Structure-Guided Drug Design Using a Fluorinated Dibenzoxazepine Core

The target compound's well-defined single-fluorine substitution and the synthetic accessibility of the dibenzo[b,f][1,4]oxazepine core via established cyclization and sulfonylation methodologies [4] make it suitable as a starting scaffold for fragment growing, merging, or linking strategies. The fluorine atom serves as a sensitive ¹⁹F NMR reporter for protein-ligand binding studies, enabling direct measurement of binding constants and binding mode characterization without the need for additional labeling. The absence of additional substituents on the oxazepine core preserves multiple vectors for chemical elaboration, maximizing the compound's utility as a core scaffold in medicinal chemistry campaigns.

Quote Request

Request a Quote for 4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.